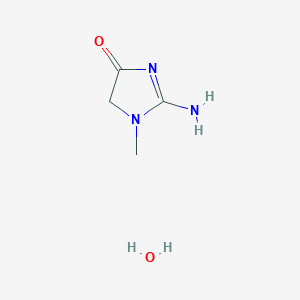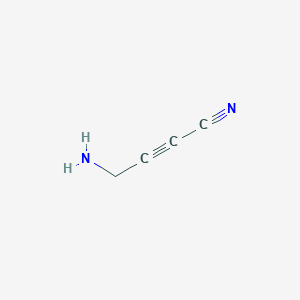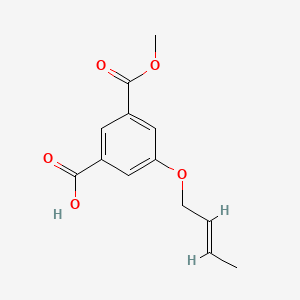
5-But-2-enyloxy-isophthalic acid monomethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-But-2-enyloxy-isophthalic acid monomethyl ester is an organic compound with a complex structure that includes both ester and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-But-2-enyloxy-isophthalic acid monomethyl ester typically involves the esterification of isophthalic acid derivatives. One common method is the selective esterification of the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group using methanol and a catalytic amount of thionyl chloride at room temperature . This method ensures high selectivity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-But-2-enyloxy-isophthalic acid monomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
5-But-2-enyloxy-isophthalic acid monomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-But-2-enyloxy-isophthalic acid monomethyl ester involves its interaction with various molecular targets. The ester and ether groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include ester hydrolysis and subsequent reactions with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitroisophthalic acid monomethyl ester: Similar in structure but contains a nitro group, which significantly alters its reactivity and applications.
Methyl 5-nitroisophthalate: Another ester derivative with different functional groups, leading to varied chemical behavior.
Uniqueness
5-But-2-enyloxy-isophthalic acid monomethyl ester is unique due to its combination of ester and ether functionalities, which provide a distinct set of chemical properties and reactivity patterns compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and industrial processes .
Eigenschaften
Molekularformel |
C13H14O5 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-[(E)-but-2-enoxy]-5-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C13H14O5/c1-3-4-5-18-11-7-9(12(14)15)6-10(8-11)13(16)17-2/h3-4,6-8H,5H2,1-2H3,(H,14,15)/b4-3+ |
InChI-Schlüssel |
XFCYEOGFGHWBEL-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C/COC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Kanonische SMILES |
CC=CCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
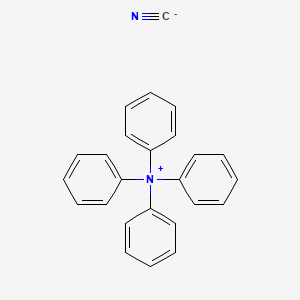
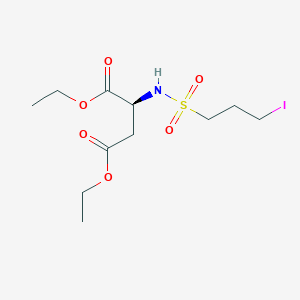
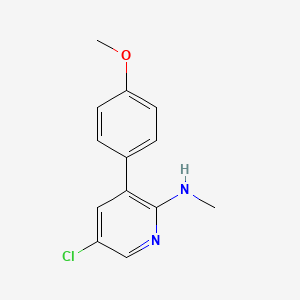
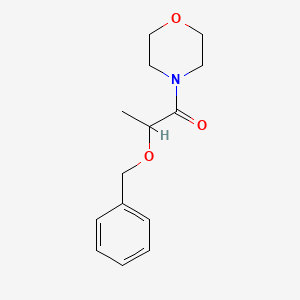
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
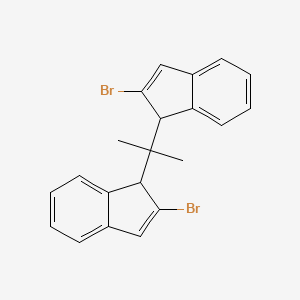
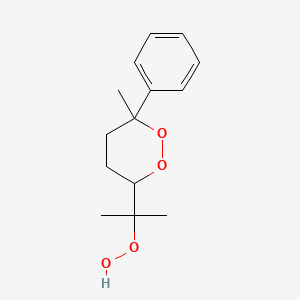
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
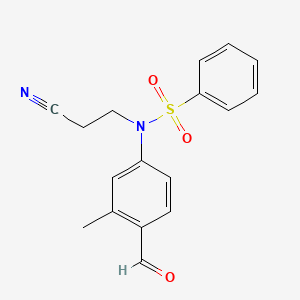
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
